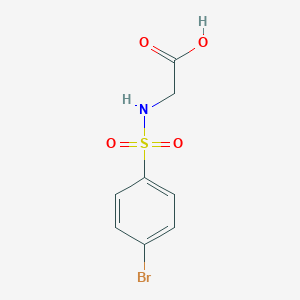

2-(4-Bromophenylsulfonamido)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromophenylsulfonamido)acetic acid is an organic compound with the molecular formula C₈H₈BrNO₄S It is characterized by the presence of a bromophenyl group attached to a sulfonamido acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenylsulfonamido)acetic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to moderate heating (25-50°C)

Solvent: Aqueous or organic solvents such as dichloromethane

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenylsulfonamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Phenyl derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenylsulfonamido)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenylsulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may also interact with hydrophobic pockets within the target molecules, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Chlorophenylsulfonamido)acetic acid

- 2-(4-Methylphenylsulfonamido)acetic acid

- 2-(4-Fluorophenylsulfonamido)acetic acid

Comparison

Compared to its analogs, 2-(4-Bromophenylsulfonamido)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties

Biologische Aktivität

2-(4-Bromophenylsulfonamido)acetic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonamide functional group, which is known for its ability to inhibit certain enzymes and exhibit antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C9H9BrN2O4S

- Molecular Weight : Approximately 305.15 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group interacts with the active sites of enzymes, thereby blocking their function. Notably, this compound has been shown to inhibit Aldose Reductase , an enzyme involved in glucose metabolism, which is significant in managing diabetes and associated complications.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits Aldose Reductase, affecting glucose metabolism and polyol pathway. |

| Binding Interactions | Forms stable complexes with metal ions, enhancing binding affinity to targets. |

| Antimicrobial Activity | Disrupts bacterial cell walls and inhibits essential cellular processes. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death. This property makes it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits pathways involved in inflammation, including the p38 mitogen-activated protein kinase pathway, which is crucial in mediating inflammatory responses.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Aldose Reductase Inhibition :

- A study demonstrated that this compound effectively reduced the activity of Aldose Reductase in diabetic models, suggesting its potential for managing diabetic complications.

- Antimicrobial Efficacy Assessment :

-

Anti-inflammatory Research :

- Research published in a pharmacological journal highlighted the compound's ability to reduce inflammation markers in animal models, supporting its use as a therapeutic agent for inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by factors such as absorption rate, distribution in tissues, metabolic stability, and excretion rates. Understanding these parameters is crucial for evaluating the compound's therapeutic potential and safety profile.

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAHRASKKXWZMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353244 |

Source

|

| Record name | N-(4-Bromobenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13029-73-7 |

Source

|

| Record name | N-(4-Bromobenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.